molecular formula C10H11NO3 B13151701 2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide

2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide

Cat. No.: B13151701
M. Wt: 193.20 g/mol
InChI Key: APHTVPSBXIKXNO-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide typically involves the reaction of 2H-1,3-benzodioxole with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction can be summarized as follows:

    Starting Materials: 2H-1,3-benzodioxole and N-methylacetamide.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: Reflux in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methylacetamide

InChI

InChI=1S/C10H11NO3/c1-11-10(12)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

APHTVPSBXIKXNO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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